molecular formula C28H35FO7 B1664841 Amcinonide CAS No. 51022-69-6

Amcinonide

Cat. No. B1664841
CAS RN: 51022-69-6
M. Wt: 502.6 g/mol
InChI Key: ILKJAFIWWBXGDU-UVHNLHPKSA-N
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Description

Amcinonide is a topical corticosteroid used to treat inflammation and pruritus due to a variety of dermatoses . It is primarily used as an anti-inflammatory and antipruritic agent . It is usually prescribed for a variety of skin conditions that cause itching, redness, scaling, inflammation, and discomfort .


Molecular Structure Analysis

Amcinonide has a molecular formula of C28H35FO7 and a molecular weight of 502.57 . The structure of Amcinonide is based on a hydroxylated prostane moiety . A detailed structural study of Amcinonide has been carried out using high-resolution X-ray powder diffraction data .


Physical And Chemical Properties Analysis

Amcinonide has a molecular formula of C28H35FO7 and a molecular weight of 502.57 . More detailed physical and chemical properties are not provided in the search results.

Safety And Hazards

Amcinonide is a highly potent steroid that helps reduce inflammation in the body . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3/t19-,20-,21-,23+,24-,25-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKJAFIWWBXGDU-MOGDOJJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC6(O2)CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045905
Record name Amcinonide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amcinonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.74e-03 g/L
Record name Amcinonide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Amcinonide has affinity for the glucocorticoid receptor. It has weak affinity for the progesterone receptor, and virtually no affinity for the mineralocorticoid, estrogen, or androgen receptors.
Record name Amcinonide
Source DrugBank
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Product Name

Amcinonide

CAS RN

51022-69-6
Record name Amcinonide
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Record name Amcinonide [USAN:USP:INN:BAN:JAN]
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Record name Amcinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00288
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Record name Amcinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amcinonide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.724
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Record name AMCINONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423W026MA9
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Record name Amcinonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,230
Citations
R Woodford, JM Haigh - Current Therapeutic Research, 1979 - commons.ru.ac.za
… The activity of a 0.1% amcinonide cream was compared with those of selected … 0.1% amcinonide cream feUwithin the category of a very po ten t preparation. Three 0.1% amcinonide …
Number of citations: 11 commons.ru.ac.za
D Lubach, H Grüter, M Behl, C Nagel - Dermatology, 1989 - karger.com
In 15 subjects 6 different parts of the body were treated with the potent topical corticosteroid (CS) amcinonide once a day for 21 days. The skin thickness of the treated areas was …
Number of citations: 13 karger.com
R Hayakawa, K Matsunaga, C Ukei… - Contact …, 1985 - Wiley Online Library
… structure to amcinonide. The results are shown in Tables 1 and 2. Visderm ointment, … Amcinonide is a synthetic fluorinated corticosteroid hormone with 16, 17a-cyc1opentylidene dioxy …
Number of citations: 19 onlinelibrary.wiley.com
CN Ellis - Topical Corticosteroids, 1992 - karger.com
… 2.0 g for the amcinonide group and 1.9 … amcinonide group was significantly more improved than the placebo group (p = 0.0002) [7], Fourteen (74%) of the 19 patients in the amcinonide …
Number of citations: 1 karger.com
DR Bickers - Cutis, 1984 - europepmc.org
… acceptability of 0.1 percent amcinonide cream and 0.1 percent … At day 3, seven amcinonide patients noted skin tightening … stinging compared to only one amcinonide patient. In addition, …
Number of citations: 7 europepmc.org
L Guenther, AR Solomon, JJ Voorhees - Cutis, 1981 - europepmc.org
A 2-week, double-blind clinical trial was conducted to compare the efficacy and cosmetic acceptability of amcinonide cream 0.1 percent and halcinonide cream 0.1 percent in the …
Number of citations: 5 europepmc.org
T Ohi, T Yoshii, K Tanioku - Skin research, 1984 - jstage.jst.go.jp
アムシノニドによる接触アレルギーの症例を報告した. 患者は 14 才, 女性. 虫刺に対してビスダーム・クリームを外用していたところ拡大したため, 東京医大霞ケ浦病院皮膚科受診. 貼布試験により, …
Number of citations: 8 www.jstage.jst.go.jp
EW Rosenberg - Cutis, 1979 - europepmc.org
A new topical corticosteroid formulation, 0.1 percent amcinonide … The amcinonide group had greater improvement in individual … The amcinonide cream was found to be both safe and …
Number of citations: 4 europepmc.org
K Mohammed Khan, AR Khan… - The Open Analytical …, 2008 - benthamopen.com
This paper describes a simple, precise, and validated high-performance liquid chromatographic method for the simultaneous quantitative determination of amcinonide and benzyl …
Number of citations: 2 benthamopen.com
S Pagola, PW Stephens - CrystEngComm, 2012 - pubs.rsc.org
We report the crystal structure analysis of the glucocorticoid drug amcinonide from high-resolution X-ray powder diffraction data, with an uncommonly large number of atoms (142, …
Number of citations: 2 pubs.rsc.org

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